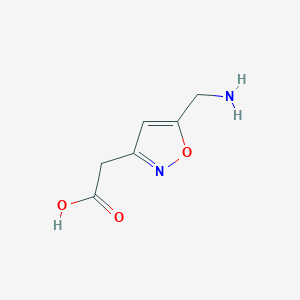
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which involves the reaction of nitrile oxides with dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . For example, a catalyst-free and microwave-assisted one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antibacterial Properties
3-Isoxazoleacetic acid derivatives have shown promise as intermediates in the synthesis of antibacterial agents. For instance, 5-amino-3-methylisoxazole is utilized in the production of sulfonamides, particularly sulfamethoxazole, which is effective against a range of bacterial infections including urinary tract infections and respiratory infections .
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound Name | Activity Type | Target Infections |
|---|---|---|
| Sulfamethoxazole | Antibacterial | Urinary tract infections |
| 5-Amino-3-methylisoxazole | Intermediate for synthesis | Broad-spectrum antibiotic |
1.2 Immunomodulatory Effects
Recent studies have indicated that derivatives of isoxazole can modulate immune responses. For example, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives demonstrated their immunotropic effects on lymphocyte proliferation and cytokine production in mice models . This suggests potential therapeutic uses in autoimmune conditions and inflammatory diseases.
Organic Synthesis Applications
2.1 Peptide Synthesis
3-Isoxazoleacetic acid can serve as a building block in the synthesis of peptides. It has been investigated for its application in solid-phase peptide synthesis, where it acts as a β-amino acid. This incorporation enhances the biological activity of peptides due to its unique structural features .
Table 2: Synthesis Conditions for Isoxazole-derived Peptides
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Solid-phase synthesis | Ultrasonic agitation | 85 |
| Classical coupling | Room temperature | 75 |
Biochemical Applications
3.1 Enzyme Inhibition
Isoxazoles have been identified as potential inhibitors of bromodomain-containing proteins, which are crucial for regulating gene expression through acetyl-lysine recognition. The 3,5-dimethylisoxazole moiety has been shown to effectively mimic acetyl-lysine, providing a pathway for developing selective inhibitors that could be used in cancer therapy .
Case Study: Bromodomain Inhibition
In a study involving various isoxazole derivatives, specific substitutions led to selective inhibition of bromodomains associated with cancer cell proliferation. X-ray crystallography revealed the binding interactions that contributed to this selectivity.
Mecanismo De Acción
The mechanism of action of 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- include other isoxazole derivatives such as:
- 3-Amino-5-methylisoxazole
- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
What sets 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
138741-54-5 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
Clave InChI |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
SMILES canónico |
C1=C(ON=C1CC(=O)O)CN |
Sinónimos |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















